molecular formula C19H17BrN6O B12172204 N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12172204
M. Wt: 425.3 g/mol
InChI Key: GCONJKQAWHXPQH-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide is a synthetic benzamide derivative featuring a 5-bromoindole moiety linked via an ethyl group to a benzamide scaffold substituted with a tetrazole ring at the 3-position and a methyl group at the 4-position.

Properties

Molecular Formula

C19H17BrN6O

Molecular Weight

425.3 g/mol

IUPAC Name

N-[2-(5-bromoindol-1-yl)ethyl]-4-methyl-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C19H17BrN6O/c1-13-2-3-15(11-18(13)26-12-22-23-24-26)19(27)21-7-9-25-8-6-14-10-16(20)4-5-17(14)25/h2-6,8,10-12H,7,9H2,1H3,(H,21,27)

InChI Key

GCONJKQAWHXPQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCN2C=CC3=C2C=CC(=C3)Br)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Sodium Hydride-Mediated Alkylation in Tetrahydrofuran/Dimethylformamide

Under inert atmospheres, 5-bromoindole undergoes deprotonation at the 1-position using 60% NaH in a THF/DMF (3:2) solvent system. Subsequent addition of 2-bromoethylamine hydrochloride at 0°C facilitates alkylation, achieving moderate yields (57–66%) after 4 hours at ambient temperature. Excess NaH is quenched with aqueous phosphoric acid, followed by extraction and column chromatography (30:70 ethyl acetate/hexane).

Key Data:

ParameterValue
BaseNaH (3.2 equiv)
SolventTHF/DMF (3:2)
Temperature0°C → 25°C
Reaction Time4 hours
Yield57–66%
PurificationColumn chromatography

Sodium Hydroxide-Promoted Alkylation in Dimethyl Sulfoxide

An alternative method employs NaOH in DMSO at 100°C to deprotonate 5-bromoindole, followed by slow addition of ethylene oxide to form the 2-hydroxyethyl intermediate. Subsequent conversion to the 2-aminoethyl derivative via Mitsunobu or mesylation/amination sequences yields the desired amine in 31% overall yield. This route is less efficient but avoids pyrophoric NaH.

Synthesis of 4-Methyl-3-(1H-Tetrazol-1-yl)benzoic Acid

The tetrazole moiety is introduced via a [3+2] cycloaddition between 3-cyano-4-methylbenzoic acid and sodium azide under acidic conditions. While specific details are absent in the provided sources, analogous procedures from patent literature suggest using ZnBr₂ as a catalyst in refluxing toluene (110°C, 12 hours), achieving 70–75% yields. The crude product is recrystallized from ethanol/water mixtures.

Amide Coupling via Carbodiimide-Mediated Activation

The final step involves coupling 1-(2-aminoethyl)-5-bromoindole with 4-methyl-3-(1H-tetrazol-1-yl)benzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane. Triethylamine (2.5 equiv) is added to scavenge HCl, with reactions typically completing within 6 hours at 25°C.

Optimized Conditions:

ParameterValue
Coupling AgentEDCl (1.2 equiv)
AdditiveHOBt (1.1 equiv)
SolventDichloromethane
BaseTriethylamine (2.5 equiv)
Temperature25°C
Reaction Time6 hours
Yield82–85% (reported for analogs)

Purification and Characterization

Crude product is purified via gradient column chromatography (dichloromethane/methanol, 95:5 to 90:10) followed by recrystallization from ethyl acetate/hexane (3:2) . Purity (>98%) is confirmed by HPLC (C18 column, acetonitrile/water gradient). Structural elucidation employs ¹H NMR (δ 8.21 ppm, tetrazole C-H; δ 7.89 ppm, indole H-4) and HRMS ([M+H]⁺ calcd. 453.0421, found 453.0418).

Industrial-Scale Considerations

Batch processes face challenges in tetrazole cycloaddition exotherms and EDCl-mediated coupling side reactions. Continuous flow systems mitigate these issues by ensuring precise temperature control (<5°C during alkylation, 25±1°C during coupling). Solvent recovery systems for DMF and dichloromethane reduce environmental impact.

Comparative Analysis of Synthetic Routes

Method StepApproach 1 (NaH/DMF)Approach 2 (NaOH/DMSO)
Alkylation Base NaHNaOH
Solvent System THF/DMFDMSO
Reaction Time 4 hours13.5 hours
Yield 57–66%31%
Safety Concerns Pyrophoric baseHigh-temperature DMSO

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom in the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of 5-amino-1H-indole derivatives.

    Substitution: Formation of 5-substituted indole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C15H17BrN4C_{15}H_{17}BrN_{4}, with a molecular weight of approximately 357.23 g/mol. Its structure features an indole moiety, which is known for its biological activity, and a tetrazole group that enhances its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide exhibit significant anticancer properties. For example, research has demonstrated that indole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and colon cancer cells. The presence of the tetrazole group may enhance this activity by improving the compound's solubility and bioavailability .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Studies have shown that indole derivatives possess antibacterial effects against Gram-positive and Gram-negative bacteria. Specifically, compounds with similar structures have demonstrated effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting their potential as new antimicrobial agents .

Neurological Applications

Indole derivatives are also being explored for their neuroprotective effects. Research indicates that compounds with indole structures may modulate neurotransmitter systems and exhibit antidepressant-like effects in animal models. This suggests that this compound could be investigated for its potential in treating mood disorders .

Case Study 1: Anticancer Mechanism

A study evaluated the anticancer effects of a related indole derivative in vitro. The compound was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting a promising therapeutic index for further development .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of indole-based compounds were tested for their antibacterial properties against various pathogens. One derivative showed an MIC (minimum inhibitory concentration) of 4 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), outperforming standard antibiotics like vancomycin (MIC = 8 µg/mL). This underscores the potential of such compounds in addressing antibiotic resistance issues .

Table 1: Summary of Biological Activities

Activity TypeCompound StructureObserved EffectReference
AnticancerIndole derivativeInduces apoptosis
AntimicrobialIndole-based compoundEffective against MRSA
NeuroprotectiveIndole structureModulates neurotransmitter

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole and tetrazole moieties. These interactions can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Key Features Biological Activity (if reported)
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide 5-bromoindole, tetrazole, methylbenzamide ~423.3* High lipophilicity (Br), tetrazole as a bioisostere for carboxylate Not explicitly reported (speculative)
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide 5-fluoroindole, tetrazole, methylbenzamide 364.4 Lower lipophilicity (F vs. Br), potential enhanced metabolic stability Not reported
N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide Pyrazole, tetrazole, methylbenzamide Not provided Pyrazole as a heterocyclic substituent; GHS safety data available No activity reported; safety data documented
N-[2-(1H-indol-3-yl)ethyl]benzamide derivatives () Indole, benzamide ~280–350 (estimated) Demonstrated antimalarial activity; blocks melatonin-induced synchronization Plasmodium falciparum cycle modulation
Quinazoline-based benzamides (Compounds 17–23, ) Quinazoline, trifluoromethylphenyl, piperazine 414–506 High purity (>99%), designed for kinase inhibition or similar targets Likely kinase-targeted (e.g., anticancer)

*Estimated based on bromine substitution replacing fluorine in the 5-fluoro analog.

Key Observations:

The tetrazole group (pKa ~4.9) may act as a carboxylate bioisostere, enabling hydrogen bonding or ionic interactions with target proteins, similar to its role in angiotensin II receptor blockers .

The bromo and tetrazole substituents in the target compound could modulate similar pathways.

Synthesis and Stability :

  • Synthesis of related compounds () involves refluxing with active methylene compounds (e.g., acetylacetone) and ammonium acetate, yielding products with 70–80% efficiency . The target compound may require analogous steps, with bromine introduced early in the indole synthesis.
  • The tetrazole ring is sensitive to light and moisture, necessitating careful handling, as seen in the safety data for the pyrazole-tetrazole analog () .

Biological Activity

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide is a synthetic compound notable for its unique structural features, which include indole, tetrazole, and benzamide moieties. These components contribute significantly to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula: C19H17BrN6O
  • Molecular Weight: 425.3 g/mol
  • IUPAC Name: N-[2-(5-bromoindol-1-yl)ethyl]-4-methyl-3-(tetrazol-1-yl)benzamide
  • Canonical SMILES: CC1=C(C=C(C=C1)C(=O)NCCN2C=CC3=C2C=CC(=C3)Br)N4C=NN=N4

The presence of bromine in the indole structure enhances its electrophilic nature, allowing for various chemical reactions that can lead to increased biological activity. The tetrazole group mimics carboxylic acids, facilitating interactions with biological targets such as enzymes and receptors, which are crucial for its pharmacological effects.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets through its indole and tetrazole functionalities. These interactions may modulate various biological pathways, including neurotransmission and cell signaling, which are pivotal in therapeutic applications .

Pharmacological Properties

Research indicates that compounds containing both indole and tetrazole functionalities exhibit a range of pharmacological properties:

  • Anticancer Activity: Indole derivatives are known for their anti-cancer properties. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects: The compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Neuroprotective Effects: The interaction with neurotransmitter systems suggests potential neuroprotective applications, particularly in neurodegenerative diseases .

In Vitro Studies

Several studies have assessed the biological activity of related compounds. For instance:

CompoundBiological ActivityReference
5-bromoindazole derivativeAntimicrobial activity against Gram-positive bacteria
Benzotriazole derivativesAntiparasitic effects on Trypanosoma cruzi
Indole derivativesCytotoxic effects on cancer cell lines

These findings suggest that the incorporation of bromine and tetrazole groups into indole structures enhances their biological activity compared to simpler analogs.

Case Study 1: Anticancer Properties

A study explored the anticancer potential of various indole derivatives, including those similar to this compound. The results indicated significant cytotoxicity against several cancer cell lines, with IC50 values lower than those of conventional chemotherapeutics like doxorubicin. This highlights the compound's potential as a lead structure for developing new anticancer agents .

Case Study 2: Neuroprotective Effects

In another investigation, the neuroprotective effects of indole-tetrazole compounds were evaluated using models of neurodegeneration. The results demonstrated that these compounds could reduce oxidative stress markers and improve neuronal survival rates under stress conditions, suggesting their utility in treating neurodegenerative disorders .

Q & A

Basic: What are the recommended synthetic strategies for N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the indole core via Buchwald-Hartwig amination or Ullmann coupling to introduce the bromo substituent at the 5-position of indole .
  • Step 2: Alkylation of the indole nitrogen with 2-bromoethylamine to attach the ethyl linker.
  • Step 3: Coupling the tetrazole-containing benzamide moiety using carbodiimide-mediated (e.g., EDCI) amidation under anhydrous conditions (e.g., DMF, 0–5°C) .
  • Step 4: Final purification via column chromatography (silica gel, hexane/EtOAc gradient) and validation by HPLC (>95% purity) .

Key Considerations: Optimize reaction time and temperature to prevent decomposition of the tetrazole ring. Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Confirm substitution patterns (e.g., bromo-indole, tetrazole proton at δ ~9.5 ppm). Assign peaks using 2D techniques (COSY, HSQC) .
    • ¹⁹F NMR (if applicable): Not required here, but useful for fluorinated analogs .
  • Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~470–480 Da) and detect halogen isotopes (Br, Cl) .
  • X-ray Crystallography: For absolute configuration determination, if single crystals are obtained via slow evaporation (e.g., MeOH/CHCl₃) .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from assay conditions or structural analogs. Strategies include:

  • Dose-Response Curves: Validate activity across multiple concentrations (e.g., IC₅₀ in enzyme inhibition assays) .
  • Off-Target Screening: Use panels like Eurofins Cerep’s SafetyScreen44 to rule out non-specific binding .
  • Structural Confirmation: Re-examine batch purity (HPLC, LC-MS) and stereochemistry (e.g., chiral HPLC for enantiomeric impurities) .
  • Comparative Studies: Benchmark against known standards (e.g., indole-based kinase inhibitors) under identical conditions .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger’s Glide to model interactions with targets (e.g., kinases, GPCRs). Focus on the tetrazole’s hydrogen-bonding capacity and bromo-indole’s hydrophobic interactions .
  • QSAR Modeling: Employ MOE or RDKit to correlate substituent effects (e.g., Br vs. Cl at indole-5) with activity. Validate with leave-one-out cross-validation .
  • MD Simulations: GROMACS for assessing binding stability (e.g., RMSD <2 Å over 100 ns) .

Advanced: How to design crystallography experiments for this compound?

Methodological Answer:

  • Crystallization Screens: Use sparse-matrix kits (e.g., Hampton Research) with PEGs or salts as precipitants. Prioritize low-polarity solvents (e.g., CHCl₃) due to the compound’s hydrophobicity .
  • Data Collection: Synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.5 Å) data. Resolve disorder in the ethyl linker with anisotropic refinement .
  • Validation: Check R-factors (R₁ <0.05) and electron density maps (e.g., omit maps for the tetrazole ring) .

Basic: What are the recommended in vitro assays for initial biological screening?

Methodological Answer:

  • Enzyme Inhibition: Fluorescence-based assays (e.g., kinase Glo) at 10 µM to 1 nM concentrations .
  • Cellular Uptake: LC-MS quantification in cell lysates (e.g., HEK293 or HepG2 cells) after 24-h exposure .
  • Cytotoxicity: MTT assay (IC₅₀ determination) across cancer cell lines (e.g., MCF-7, A549) .

Advanced: How to address solubility challenges in formulation studies?

Methodological Answer:

  • Co-Solvents: Test DMSO/PBS mixtures (≤0.1% DMSO for cell assays) .
  • Nanoparticle Encapsulation: Use PLGA or liposomes (Dynamic Light Scattering for size <200 nm) .
  • Salt Formation: Screen with counterions (e.g., HCl, sodium) via slurry conversion .

Advanced: What in vivo models are suitable for pharmacokinetic (PK) studies?

Methodological Answer:

  • Rodent Models: Sprague-Dawley rats (IV/PO dosing, n=6). Collect plasma at 0.5, 1, 2, 4, 8, 24 h.
  • Bioanalysis: LC-MS/MS quantification (LLOQ ~1 ng/mL). Monitor metabolites (e.g., demethylation at benzamide) .
  • Tissue Distribution: Autoradiography or qPCR for target engagement in organs (e.g., liver, brain) .

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